6-Hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-7-methylchromen-2-one
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Overview
Description
6-Hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-7-methylchromen-2-one, also known as TAK-285, is a small molecule inhibitor of the human epidermal growth factor receptor 2 (HER2) tyrosine kinase. It has been shown to have potent anti-tumor activity in preclinical studies, and is currently being investigated as a potential treatment for HER2-positive breast cancer.
Scientific Research Applications
Serotonin Receptor Affinity
This compound is a derivative of 6-acetyl-7-hydroxy-4-methylcoumarin and contains a piperazine group . It has been synthesized to study its affinity for the serotonin 5-HT 1A and 5-HT 2A receptors . This suggests potential applications in the development of drugs that target these receptors, which are implicated in various neurological and psychiatric disorders .
Computational Drug Design
The compound was designed with the help of computational methods . This indicates its potential application in the field of computational drug design, where computer modeling techniques are used to aid in the discovery and development of new therapeutic agents.
Antidepressant Potential
The compound’s affinity for serotonin receptors suggests potential antidepressant activity . Serotonin receptors are a common target for antidepressant drugs, and compounds that modulate these receptors can have therapeutic effects in the treatment of depression .
Antifungal Activity
In a related study, a compound with a similar structure demonstrated promising antifungal activity . This suggests that “6-Hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-7-methylchromen-2-one” may also have potential as an antifungal agent .
CNS Activity
The compound’s interaction with serotonin receptors suggests it may have central nervous system (CNS) activity . This could have implications for the treatment of various CNS disorders, including anxiety, depression, and schizophrenia .
Crystal Structure Analysis
The crystal structure of the compound has been analyzed . This type of analysis can provide valuable information about the compound’s physical and chemical properties, and can aid in the design of new drugs .
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . Piperazine, a common structural motif in this compound, is found in biologically active compounds for a variety of disease states .
Mode of Action
Based on the structure and known activities of similar compounds, it can be inferred that it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions .
Biochemical Pathways
Compounds with similar structures have been shown to have diverse biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Piperazine, a component of this compound, is known to positively modulate the pharmacokinetic properties of a drug substance . .
Result of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties .
properties
IUPAC Name |
6-hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-7-methylchromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-15-11-21-19(13-20(15)25)16(12-22(26)28-21)14-23-7-9-24(10-8-23)17-3-5-18(27-2)6-4-17/h3-6,11-13,25H,7-10,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKNBGQVVWFISG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1O)C(=CC(=O)O2)CN3CCN(CC3)C4=CC=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-7-methylchromen-2-one |
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